3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazolylsulfonyl group, and a piperazinyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Similar compounds have been shown to interact with their targets, such as ache, leading to reduced activity of the enzyme . This reduction in activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been known to affect the routine metabolic pathways of cells, leading to an increase in the production of free radicals and reactive oxygen species (ros) . This increase in ROS can lead to oxidative stress, affecting different cellular components negatively .
Pharmacokinetics
A similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been known to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their interaction with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, cyclopropyl halides, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to improve yield and reduce costs. This can be achieved through the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reactions to industrial scale requires careful consideration of safety and environmental factors.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, cyclopropyl halides, sulfonyl chlorides, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridazines and pyrazole derivatives, such as:
- 3,5-dimethyl-1H-pyrazole
- 1,2,4-triazolo[4,3-b]pyridazine
- Pyrazolylsulfonyl derivatives
Uniqueness
What sets 3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-cyclopropyl-6-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2S/c1-11-16(12(2)19-18-11)28(26,27)24-9-7-23(8-10-24)15-6-5-14-20-21-17(13-3-4-13)25(14)22-15/h5-6,13H,3-4,7-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKAKEBXHHIZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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